2-Ethyl-6-vinylpyrazine
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Overview
Description
2-Ethyl-6-vinylpyrazine is an organic compound with the molecular formula C8H10N2. It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma and is often used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-vinylpyrazine can be synthesized through various methods. One common approach involves the reaction of 2-ethylpyrazine with acetylene in the presence of a catalyst. Another method includes the use of microwave-assisted synthesis, which has been shown to be efficient for producing vinylpyrazines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-vinylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrazine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: 2-Ethyl-6-ethylpyrazine.
Substitution: Halogenated or nitrated pyrazine derivatives.
Scientific Research Applications
2-Ethyl-6-vinylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in biological signaling and as a potential pheromone.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the flavor and fragrance industry for its distinct aroma
Mechanism of Action
The mechanism of action of 2-ethyl-6-vinylpyrazine involves its interaction with specific molecular targets and pathways. It has been shown to interact with olfactory receptors, contributing to its strong aroma. Additionally, it may modulate certain enzymatic activities, such as those involved in metabolic pathways .
Comparison with Similar Compounds
- 2-Ethyl-6-methylpyrazine
- 2-Methyl-6-vinylpyrazine
- 2,3-Dimethylpyrazine
Comparison: 2-Ethyl-6-vinylpyrazine is unique due to its vinyl group, which imparts distinct chemical reactivity and aroma properties compared to its methyl-substituted counterparts. The presence of the vinyl group allows for additional chemical modifications and applications in various fields .
Properties
CAS No. |
32736-90-6 |
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Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-ethenyl-6-ethylpyrazine |
InChI |
InChI=1S/C8H10N2/c1-3-7-5-9-6-8(4-2)10-7/h3,5-6H,1,4H2,2H3 |
InChI Key |
QKJPBHPFIVOPSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=N1)C=C |
Origin of Product |
United States |
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